[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added through an alkylation reaction, where an appropriate alkylating agent reacts with the triazole-pyridine intermediate.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable reducing agent converts a precursor group into the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, where the triazole ring or pyridine ring can be reduced to form corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductivity and fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Binding: The compound can be used to study protein-ligand interactions, aiding in the development of new drugs.
Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and weeds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine rings play a crucial role in binding interactions, while the methanol group can participate in hydrogen bonding.
Comparison with Similar Compounds
- [1-(Propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(Propan-2-yl)-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]ethanol
Uniqueness:
- Positional Isomerism: The position of the pyridine ring on the triazole ring can significantly affect the compound’s properties and reactivity.
- Functional Group Variation: The presence of different functional groups, such as methanol or ethanol, can influence the compound’s solubility, stability, and biological activity.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(1-propan-2-yl-5-pyridin-4-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c1-8(2)15-11(10(7-16)13-14-15)9-3-5-12-6-4-9/h3-6,8,16H,7H2,1-2H3 |
InChI Key |
YLDWPUYMTTVZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
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